Lower Lipophilicity Compared to 7-Chloro & 7-Bromo Analogs
The 7-fluoro derivative exhibits a LogP of 2.12, which is 0.31 units lower than the 7-chloro analog (LogP = 2.43) and 0.84 units lower than the 7-bromo analog (LogP = 2.96) . This reduction in lipophilicity is a direct consequence of the strong electronegativity and small size of the fluorine substituent, which can improve aqueous solubility and potentially reduce off-target binding related to lipophilic interactions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.12 |
| Comparator Or Baseline | 7-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one: 2.43; 7-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one: 2.96 |
| Quantified Difference | ΔLogP = -0.31 (vs. 7-Cl); ΔLogP = -0.84 (vs. 7-Br) |
| Conditions | Calculated/predicted LogP values from Fluorochem (7-F) and ChemicalBook/ChemSpider (7-Cl, 7-Br) databases. |
Why This Matters
For medicinal chemistry programs, a lower LogP is often associated with better drug-like properties, including improved solubility and a more favorable pharmacokinetic profile, making the 7-fluoro starting material preferable for certain lead series.
